molecular formula C11H15N B8439530 3-(2-Methylpropenyl)-benzylamine

3-(2-Methylpropenyl)-benzylamine

Cat. No.: B8439530
M. Wt: 161.24 g/mol
InChI Key: QOCQZRVZJUXMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropenyl)-benzylamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

[3-(2-methylprop-1-enyl)phenyl]methanamine

InChI

InChI=1S/C11H15N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-7H,8,12H2,1-2H3

InChI Key

QOCQZRVZJUXMGG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC(=C1)CN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-Methylpropenyl)benzonitrile described in Preparation Example 136 (0.44 g, 2.8 mmol) was dissolved in tetrahydrofuran (5 mL), lithium aluminum hydride (0.16 g, 4.2 mmol) was added under stirring at room temperature, the solution was heated to 70° C., followed by stirring for 2 hours. The reaction solution was cooled on an ice bath, then, water (0.16 mL), an aqueous solution of 15% sodium hydroxide (0.16 mL) and water (0.48 mL) were sequentially added, then, the solid was filtered, and washed with tetrahydrofuran (10 mL). The filtrate and the washings were combined, and dried over anhydrous sodium sulfate. The solvent was evaporated in vacuo, and the title compound (0.40 g, 2.48 mmol, 88.7%) was obtained as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 136
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Four
Quantity
0.16 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.48 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
88.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.